(R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine chemical structure and properties
(R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine chemical structure and properties
This technical guide provides an in-depth analysis of (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine , a high-value chiral building block in medicinal chemistry.[1][2]
[1][2][3][4]
Executive Summary
(R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine (CAS: 1228558-83-5) is a privileged chiral scaffold used primarily in the development of small-molecule kinase inhibitors.[1][2] It is a structural analog of the key intermediate used in the synthesis of Larotrectinib (Vitrakvi) , a first-in-class TRK inhibitor.[1][2]
In drug discovery, this moiety serves two critical functions:
-
Chiral Scaffolding: The rigid pyrrolidine ring orients the halogenated phenyl group into specific hydrophobic pockets (e.g., the specificity pocket of TRK kinases).[2]
-
Metabolic Modulation: The specific 2-chloro, 4-fluoro substitution pattern is often employed in Structure-Activity Relationship (SAR) campaigns to modulate lipophilicity (LogP) and block metabolic oxidation sites (CYP450 metabolism) compared to the 2,5-difluoro analog found in Larotrectinib.[1][2]
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (2R)-2-(2-chloro-4-fluorophenyl)pyrrolidine |
| CAS Number | 1228558-83-5 (Free Base) / 2301855-80-9 (HCl Salt) |
| Molecular Formula | C₁₀H₁₁ClFN |
| Molecular Weight | 199.65 g/mol |
| SMILES | ClC1=C(C=CC(F)=C1)[C@@H]2NCCC2 |
| Stereochemistry | (R)-Enantiomer (Critical for biological activity) |
Structural Logic
-
Pyrrolidine Ring: Acts as a proline mimetic, reducing conformational entropy upon binding.[2] The secondary amine provides a handle for further functionalization (e.g., urea or amide formation).[2]
-
2-Chloro Substituent: Introduces steric bulk (Chlorine van der Waals radius: 1.75 Å vs. Fluorine: 1.47 Å), forcing the phenyl ring to twist relative to the pyrrolidine, often locking the "active" conformation.[2]
-
4-Fluoro Substituent: Increases metabolic stability by blocking the para-position from oxidative metabolism while increasing lipophilicity for membrane permeability.[1][2]
Physicochemical Properties
| Property | Value (Predicted/Experimental) | Context |
| LogP | 2.5 – 2.8 | Moderately lipophilic; good CNS penetration potential.[1][2] |
| pKa (Conj. Acid) | ~9.5 | Typical for secondary aliphatic amines; protonated at physiological pH.[2] |
| Solubility | Low (Free Base) / High (HCl Salt) | Salt form preferred for formulation and aqueous reactions.[2] |
| H-Bond Donors | 1 (NH) | Key interaction point (e.g., with Asp residues in kinase active sites).[1][2] |
| PSA | ~12 Ų | Polar Surface Area; favorable for blood-brain barrier (BBB) crossing.[1][2] |
Synthesis & Manufacturing
The synthesis of the (R)-enantiomer requires high stereocontrol.[1][2] The industry-standard "Gold Standard" route utilizes Ellman’s Auxiliary ((R)-tert-butanesulfinamide) to induce chirality.[1][2]
Retrosynthetic Analysis (Graphviz)
Caption: Retrosynthetic disconnection showing the Ellman auxiliary strategy for establishing the C2 chiral center.
Detailed Protocol: Ellman Auxiliary Route
Step 1: Imine Formation
-
Reagents: 2-Chloro-4-fluorobenzaldehyde, (R)-tert-butanesulfinamide, Ti(OEt)₄ (Lewis Acid).[1][2]
-
Conditions: THF, Reflux, 12h.
-
Mechanism: Titanium activates the carbonyl, facilitating condensation to form the chiral N-sulfinyl imine.[2]
Step 2: Diastereoselective Grignard Addition
-
Reagents: 3-(1,3-Dioxolan-2-yl)propylmagnesium bromide (masked aldehyde) or direct 3-chloropropylmagnesium bromide.[1][2]
-
Conditions: DCM/THF, -78°C.
-
Critical Control: Low temperature is essential to maximize diastereoselectivity (dr > 95:5).[2] The chiral auxiliary directs the nucleophilic attack to the Re-face.[1][2]
Step 3: Cyclization & Deprotection [1][2]
-
Reagents: HCl (4M in Dioxane) or TFA.[2]
-
Mechanism: Acid cleavage of the sulfinyl group yields the free amine.[2] If a masked aldehyde chain was used, in-situ deprotection and reductive amination (using NaBH₄) closes the ring.[2]
-
Yield: Typically 75-85% overall yield for the sequence.[1][2]
Pharmacological Relevance
Kinase Inhibition (TRK Pathway)
This molecule is a "scaffold hop" from the Larotrectinib intermediate.[2]
-
Larotrectinib: Uses (R)-2-(2,5-difluorophenyl)pyrrolidine.[1][2]
-
Subject Compound: Uses (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine.[1][2][3]
Why the Switch?
-
Selectivity: The larger 2-Chloro group can induce a twist that clashes with the "Gatekeeper" residue in off-target kinases, potentially improving selectivity for TRK A/B/C.[1][2]
-
Potency: The 4-Fluoro group maintains electronic withdrawal (increasing acidity of the NH slightly) while avoiding the metabolic liability of a hydrogen at the para-position.[2]
Biological Pathway Diagram
Caption: Mechanism of action for TRK inhibitors utilizing the phenyl-pyrrolidine scaffold.[1][2]
Handling & Stability
-
Storage: Store the HCl salt at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and prone to carbonate formation upon exposure to air.[2]
-
Safety: Irritant to eyes, respiratory system, and skin.[2] Standard PPE (gloves, goggles, fume hood) is mandatory.[2]
-
Stability: Stable in solid state (HCl salt) for >2 years.[2] In solution (DMSO/Methanol), stable for 24-48 hours; avoid prolonged storage in protic solvents to prevent racemization (though slow).[1][2]
References
-
PubChem. "(R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine Compound Summary."[1][2][3] National Library of Medicine.[2] Link
-
Dr. Reddy's Laboratories. "Process for the preparation of Larotrectinib and intermediates thereof." World Intellectual Property Organization, WO2021090234A1.[2] (Describes the general synthesis of phenyl-pyrrolidine intermediates). Link[1][2]
-
Array BioPharma / Loxo Oncology. "Pyrrolidine derivatives as Trk kinase inhibitors."[2] U.S. Patent, US 2016/0264560 A1.[2] (Foundational patent for the scaffold class).[2] Link[1][2]
-
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[2] Accounts of Chemical Research, 2002.[2] (Methodology reference). Link[1][2]
